REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=O.Cl[CH2:14][C:15]([N:17]([CH3:19])[CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[C:3]2[O:12][C:14]([C:15]([N:17]([CH3:19])[CH3:18])=[O:16])=[CH:5][C:4]=2[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(C=O)C=C(C1)OC)O
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Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
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ClCC(=O)N(C)C
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (SiO2; heptane/EtOAc, gradient 0-100%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC=2C=C(OC21)C(=O)N(C)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |